molecular formula C10H10ClFO2 B1302643 1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 842124-01-0

1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No. B1302643
M. Wt: 216.63 g/mol
InChI Key: UWJKXBZZDXBIQA-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the molecular formula C10H10ClFO2 . It is a derivative of benzene, which is a colorless liquid with a characteristic sweet smell .


Synthesis Analysis

The synthesis of 1-chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene involves the reaction of 1-chloro-3-fluorobenzene radical cation with NH3. This reaction has been investigated by FT-ICR spectrometry . It also reacts with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes .


Molecular Structure Analysis

The molecular structure of 1-chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene undergoes a reaction with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes . This reaction is an example of a nucleophilic substitution reaction, where n-butyllithium acts as a nucleophile and attacks the electrophilic carbon in the benzene ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study details a practical synthesis method for creating key intermediates like 2-Fluoro-4-bromobiphenyl, which are crucial in the manufacture of materials such as flurbiprofen. This highlights the importance of developing efficient synthesis techniques for fluorinated compounds, potentially including the compound (Yanan Qiu et al., 2009).

Environmental and Biological Applications

  • Remediation Strategies : Research on chlorobenzenes, compounds structurally related to the one due to the presence of halogen atoms, discusses their environmental risks and potential remediation strategies. This suggests that studies on halogenated compounds can lead to better environmental management practices (F. Brahushi et al., 2017).

Material Science and Nanotechnology

  • Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide, a compound with a benzene core similar to the compound , showcases wide applications in nanotechnology and polymer processing due to its self-assembly and multivalent nature. This indicates the potential for 1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene in supramolecular chemistry applications (S. Cantekin et al., 2012).

Pharmacological and Antimicrobial Research

  • Antimicrobial Agents : A review on monoterpenes like p-Cymene, which is structurally distinct but relevant due to its role in pharmacology, discusses the compound's antimicrobial properties. This suggests that research into the chemical properties and reactivities of specific compounds can lead to new antimicrobial agents, which might be applicable for the compound as well (A. Marchese et al., 2017).

Safety And Hazards

The safety data sheet (SDS) for 1-chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene provides information about its potential hazards, handling, storage, and disposal . It’s important to refer to the SDS for detailed safety instructions when handling this chemical .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c11-8-2-1-3-9(12)7(8)6-10-13-4-5-14-10/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJKXBZZDXBIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373942
Record name 2-[(2-chloro-6-fluorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dioxolane

CAS RN

842124-01-0
Record name 2-[(2-chloro-6-fluorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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